molecular formula C4H11NO3S B133843 1-Amino-2-methylpropane-1-sulfonic acid CAS No. 141044-68-0

1-Amino-2-methylpropane-1-sulfonic acid

Cat. No.: B133843
CAS No.: 141044-68-0
M. Wt: 153.2 g/mol
InChI Key: INARFNQOWWSXLS-UHFFFAOYSA-N
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Description

1-Amino-2-methylpropane-1-sulfonic acid is an organic compound with the molecular formula C₄H₁₁NO₃S. It is a sulfonic acid derivative characterized by the presence of an amino group and a methyl group attached to the propane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2-methylpropane-1-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of isobutylene with sulfur trioxide to form the sulfonated intermediate, which is then reacted with ammonia to yield the final product . Another method includes the sulfonation of isobutylene in the presence of a reaction solvent, followed by the reaction with acrylonitrile in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation processes, where isobutylene is sulfonated using sulfur trioxide or oleum. The resulting sulfonated intermediate is then subjected to further reactions to introduce the amino group, often using ammonia or other nitrogen sources.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-methylpropane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and various substituted amino compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-2-methylpropane-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-2-methylpropane-1-sulfonic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the sulfonic acid group can participate in electrostatic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-methylpropane-1-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications, from synthetic chemistry to biological research.

Properties

IUPAC Name

1-amino-2-methylpropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INARFNQOWWSXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2627-39-6, 141044-68-0
Record name 1-Amino-2-methyl-1-propanesulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC240408
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Record name 1-amino-2-methylpropane-1-sulfonic acid
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